1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Description
Propriétés
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2S/c21-14-12-16(22)19-17(13-14)28-20(23-19)25-9-7-24(8-10-25)18(26)6-11-27-15-4-2-1-3-5-15/h1-5,12-13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKSIKIJYMISPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 4,6-difluoro-2-aminobenzothiazole with appropriate reagents under controlled conditions.
Piperazine Ring Introduction: The benzothiazole derivative is then reacted with piperazine to form the piperazinyl-benzothiazole intermediate.
Phenoxypropanone Addition: Finally, the phenoxypropanone moiety is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents can be employed to improve efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and phenoxypropanone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzothiazole ring, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and other diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound is compared below with structurally related molecules from the evidence, focusing on core scaffolds, substituents, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
†Approximate due to complex substituents.
Key Observations:
Benzothiazoles are associated with antitumor activity, whereas thiazole-urea derivatives (e.g., 11a–11o) are often explored as kinase inhibitors .
Substituent Effects: Fluorine atoms in the target compound may enhance membrane permeability compared to chlorine or trifluoromethyl groups in analogs . The phenoxypropanone group lacks the hydrogen-bonding capacity of urea (in 11a–11o), suggesting different binding modes.
Synthetic Feasibility : Compounds like 11a–11o were synthesized in high yields (85–88%) via hydrazine coupling , implying that the target compound could be synthesized using similar piperazine-thiazole conjugation strategies.
Research Findings and Implications
- Structural Insights : The piperazine linker in the target compound mirrors its role in analogs (e.g., 11a–11o), where it enhances solubility and conformational flexibility for target engagement .
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to bulkier chloro or trifluoromethyl groups in analogs, favoring interactions with hydrophobic binding pockets.
- Limitations: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound, necessitating further studies to validate its bioactivity and structural conformation.
Activité Biologique
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS Number: 897481-74-2) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on existing research.
The molecular formula of the compound is , with a molecular weight of approximately 403.45 g/mol. The structure includes a benzothiazole moiety, which is often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step procedures, including:
- Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Employing reagents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions can occur at the piperazine or benzothiazole rings depending on the reaction conditions.
Antimicrobial Properties
Research indicates that compounds structurally similar to 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole demonstrate efficacy against various bacterial and fungal strains. The specific compound's activity against pathogens such as Staphylococcus aureus and Candida albicans has been investigated using disk diffusion methods .
Antitumor Activity
The compound has been explored for its potential antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance its antitumor efficacy. For example, related compounds have shown promising results against pancreatic cancer cell lines like Mia PaCa-2 and PANC-1 .
The exact mechanism through which 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific molecular targets involved in cell signaling pathways may play a crucial role in its pharmacological profile.
Research Findings and Case Studies
Q & A
Q. What in silico tools predict toxicity risks (e.g., hepatotoxicity, mutagenicity)?
- Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II). Flag alerts for Ames test (mutagenicity) and cytochrome P450 inhibition. Validate with Ames II assay (TA98/TA100 strains) .
Data Contradiction Analysis
Q. How can discrepancies in antifungal activity between similar derivatives be reconciled?
Q. What factors explain low synthetic yields (e.g., 23%) in certain derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
